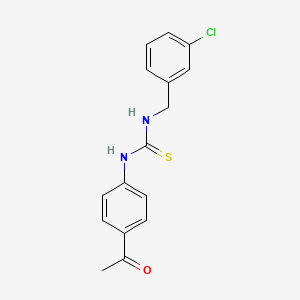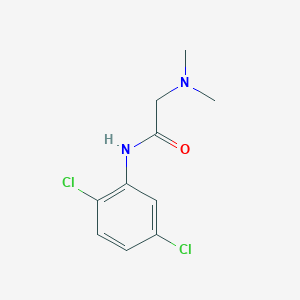
N-(3-chloro-4-methylphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine
Vue d'ensemble
Description
N-(3-chloro-4-methylphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C15H12ClN3S and its molecular weight is 301.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 301.0440463 g/mol and the complexity rating of the compound is 312. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Dynamic Tautomerism and Divalent N(I) Character
N-(Pyridin-2-yl)thiazol-2-amine, a related compound, exhibits dynamic tautomerism and divalent N(I) character. Quantum chemical analysis reveals competitive isomeric structures within a minimal energy difference, indicating the presence of divalent N(I) character. These structures demonstrate a significant electron-donating property, which is crucial for understanding the electron distribution and tautomeric preferences in these molecules (Bhatia, Malkhede, & Bharatam, 2013).
Regioselective Oxidative C–H Functionalization
The synthesis of biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines through regioselective oxidative C–H functionalization employs a metal-free approach, highlighting a broad substrate scope and simplified purification. This methodological development offers a new pathway for synthesizing related compounds, enhancing their utility in various applications (Mariappan et al., 2016).
Synthetic Nitrogen Fixation
Research on Mo– and W–N2 and –CO complexes with mixed P/N ligands, including structures containing thiazole groups, provides insights into structural properties and implications for synthetic nitrogen fixation. This investigation enhances our understanding of how these complexes can be utilized in catalysis and synthetic applications, potentially offering new strategies for nitrogen fixation (Stephan et al., 2008).
Intramolecular Hydrogen Bonding and Tautomerism
The study of Schiff bases, including compounds with pyridin-2-yl groups, reveals the significance of intramolecular hydrogen bonding and tautomerism. These properties are critical for designing molecules with specific electronic and structural characteristics, impacting their reactivity and potential applications in material science and catalysis (Nazır et al., 2000).
Antiviral and Antimicrobial Evaluations
The synthesis of derivatives from [3-(4-chlorophenyl)oxiranyl]thiophen-2-yl-propanone and their reactions with various nucleophiles have been evaluated for antiviral activities. Such studies highlight the potential of these compounds in developing new therapeutic agents against various viral infections (Sayed & Ali, 2007).
Propriétés
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3S/c1-10-2-3-12(8-13(10)16)18-15-19-14(9-20-15)11-4-6-17-7-5-11/h2-9H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLKZJWYYHFKQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=CS2)C3=CC=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-2-adamantyl-1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4597005.png)

![2-[2-nitro-4-(trifluoromethyl)phenoxy]biphenyl](/img/structure/B4597016.png)

![4-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]-3-nitrobenzamide](/img/structure/B4597048.png)

![butyl 4-({[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetyl}amino)benzoate](/img/structure/B4597067.png)
![N-[2-(benzylthio)ethyl]-2-chlorobenzamide](/img/structure/B4597069.png)

![6-(2-furyl)-3-phenyl-N-1,3-thiazol-2-ylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4597079.png)
![1-(2,2-dimethylpropanoyl)-N-{4-[(ethylamino)sulfonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B4597098.png)
![2-[hydroxy(diphenyl)acetyl]-N-(4-methylbenzyl)hydrazinecarbothioamide](/img/structure/B4597106.png)
![6-chloro-2-(3-pyridinyl)-4-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4597117.png)
![3-[(3-bromobenzyl)thio]-4-isopropyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4597118.png)
